molecular formula C21H32O2 B8055901 Heneicosapentaenoic acid CAS No. 30326-98-8

Heneicosapentaenoic acid

Cat. No.: B8055901
CAS No.: 30326-98-8
M. Wt: 316.5 g/mol
InChI Key: OQOCQFSPEWCSDO-JLNKQSITSA-N
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Description

Heneicosapentaenoic acid, also known as (all-Z)-6,9,12,15,18-heneicosapentaenoic acid, is a polyunsaturated fatty acid with a 21-carbon chain and five cis double bonds. This compound is found in trace amounts in fish oils and certain algae. It is structurally similar to eicosapentaenoic acid, with an additional carbon atom at the carboxyl end, placing the first double bond at the delta-6 position .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heneicosapentaenoic acid can be synthesized through the chemical elongation of eicosapentaenoic acid. This process involves the addition of a carbon atom to the carboxyl end of eicosapentaenoic acid, resulting in the formation of this compound. The elongation process typically employs reagents such as diazomethane and catalysts like palladium on carbon .

Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from natural sources such as fish oils and algae. The extraction process involves several steps, including solvent extraction, purification, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Heneicosapentaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Heneicosapentaenoic acid has several scientific research applications across various fields:

Chemistry:

  • Used as a model compound to study the effects of polyunsaturated fatty acids on lipid membranes and their interactions with proteins.

Biology:

  • Investigated for its role in modulating cellular processes, including inflammation and cell signaling pathways.

Medicine:

Industry:

Mechanism of Action

Heneicosapentaenoic acid exerts its effects by incorporating into cellular membranes and influencing the activity of enzymes involved in lipid metabolism. It is a strong inhibitor of the conversion of alpha-linoleic acid and dihomo-gamma-linolenic acid to arachidonic acid in hepatoma cells. Additionally, it inhibits thromboxane synthesis in isolated platelets and inactivates prostaglandin H synthase .

Comparison with Similar Compounds

    Eicosapentaenoic Acid: A 20-carbon polyunsaturated fatty acid with five cis double bonds.

    Docosahexaenoic Acid: A 22-carbon polyunsaturated fatty acid with six cis double bonds.

Comparison: Heneicosapentaenoic acid is unique due to its 21-carbon chain length and the position of its double bonds. Unlike eicosapentaenoic acid and docosahexaenoic acid, this compound has its first double bond at the delta-6 position, which may influence its biological activity and interactions with enzymes .

Properties

IUPAC Name

(6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-20H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOCQFSPEWCSDO-JLNKQSITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475525
Record name UNII-HR3EZB17BI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24257-10-1
Record name Heneicosapentaenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024257101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-HR3EZB17BI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HENEICOSAPENTAENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR3EZB17BI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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